molecular formula C10H20O B14154890 2-Methylnonanal CAS No. 24424-67-7

2-Methylnonanal

Cat. No.: B14154890
CAS No.: 24424-67-7
M. Wt: 156.26 g/mol
InChI Key: MNXNDLQGVDOJQY-UHFFFAOYSA-N
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Description

2-Methylnonanal: is an organic compound with the molecular formula C10H20O . It is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon chain. The compound is known for its distinct odor and is often used in the fragrance industry. Its structure consists of a nonane chain with a methyl group attached to the second carbon and an aldehyde group at the terminal carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnonanal can be synthesized through various methods. One common approach involves the oxidation of 2-methylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium catalyst and carbon monoxide (CO) under high pressure and temperature. The resulting product is then hydrogenated to yield this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methylnonanal can be oxidized to 2-methylnonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-methylnonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: 2-Methylnonanoic acid

    Reduction: 2-Methylnonanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methylnonanal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on microorganisms and its role in pheromone signaling in insects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Methylnonanal depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of biochemical events. For example, in pheromone signaling, this compound may bind to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

    Nonanal: Similar to 2-Methylnonanal but lacks the methyl group on the second carbon.

    2-Methylundecanal: Similar structure but with a longer carbon chain.

    2-Methylheptanal: Similar structure but with a shorter carbon chain.

Comparison: this compound is unique due to the presence of the methyl group on the second carbon, which can influence its reactivity and physical properties. Compared to nonanal, this compound may have different boiling points, solubility, and odor characteristics. The presence of the methyl group can also affect its interactions with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

24424-67-7

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-methylnonanal

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11/h9-10H,3-8H2,1-2H3

InChI Key

MNXNDLQGVDOJQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C=O

Origin of Product

United States

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